Boc-Ala-ONp
Overview
Description
Boc-Ala-ONp, also known as N-tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester, is a compound with the molecular formula C14H18N2O6 . It has a molecular weight of 310.30 g/mol . It is used for research purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The IUPAC name for Boc-Ala-ONp is (4-nitrophenyl) (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI string is InChI=1S/C14H18N2O6/c1-9 (15-13 (18)22-14 (2,3)4)12 (17)21-11-7-5-10 (6-8-11)16 (19)20/h5-9H,1-4H3, (H,15,18)/t9-/m0/s1 . The Canonical SMILES string is CC (C (=O)OC1=CC=C (C=C1) [N+] (=O) [O-])NC (=O)OC © ©C .Chemical Reactions Analysis
Boc-Ala-ONp is a substrate for cathepsin B and porcine pancreatic and human leukocyte elastases . It is also hydrolyzed by chymotrypsin and trypsin as well as by the respective zymogens, especially chymotrypsinogen . The catalytic activity of both chymotrypsinogen and trypsinogen is increased at high ionic strength .Physical And Chemical Properties Analysis
Boc-Ala-ONp has a molecular weight of 310.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The XLogP3-AA value is 2.6 . The melting point is 78 °C .Scientific Research Applications
Probes of Zymogen Catalysis
Boc-Ala-ONp serves as a substrate in studying the catalytic mechanisms of zymogens like chymotrypsinogen and trypsinogen (Lonsdale-Eccles, Neurath, & Walsh, 1978).
Inhibitors of Elastase
This compound has been used in studies focusing on the inhibition of elastase, an enzyme involved in various physiological and pathological processes (Nayak & Bender, 1978).
Study of Elastase-Like Enzymes in Human Neutrophils
Boc-Ala-ONp is utilized as a substrate in ultrastructural studies of elastase-like enzymes in neutrophils, playing a crucial role in immune response and inflammation (Clark, Vaughan, Aiken, & Kagan, 1980).
Peptide Synthesis and Enzyme Studies
It is used in the synthesis of protected peptides related to enzyme studies, such as those involving the streptococcal proteinase (Raschig & Schneider, 1975).
Maize Root Endopeptidase Activity
In agricultural biotechnology, Boc-Ala-ONp has been used to study the activity and inhibition of maize root endopeptidases (Batt & Wallace, 1989).
Peptide-Catalyzed Ester Hydrolysis
This compound aids in understanding the catalytic properties of peptides in ester hydrolysis, which is significant in enzyme kinetics and design of biomimetic catalysts (Petz & Schneider, 1976).
Antithrombin Activity of Peptides
Boc-Ala-ONp is used in synthesizing peptides for the study of their antithrombin activities, which is crucial in understanding and treating blood clotting disorders (Poyarkova, Fedoryak, Kibirev, & Kukhar, 2003).
Synthetic Method of N-Protected Dipeptide Acids
It's used in the synthesis of N-protected dipeptide acids, contributing to advancements in peptide synthesis techniques (Hashimoto, Takeguchi, & Kodomari, 2011).
Prodrug Development for Cytomegalovirus
Research has been conducted on the use of Boc-Ala-ONp in developing prodrugs for targeting human cytomegalovirus protease (Sabit et al., 2013).
Photodynamic Therapy
In cancer research, Boc-Ala-ONp derivatives have been studied for their potential in photodynamic therapy (Battah et al., 2001).
Trypsin-Like Proteases in Seaweed
It's used in purifying and characterizing trypsin-like proteases from seaweed, which can have applications in biotechnology and marine biology (Kadokami et al., 1990).
Safety And Hazards
Boc-Ala-ONp should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental exposure, appropriate first aid measures should be taken .
Relevant Papers One relevant paper found discusses the kinetics of the inhibition of Proteinase 3 by Elafin, where Boc-Ala-ONp was used as a substrate . Further analysis of this paper and others would provide more detailed information on the applications and findings related to Boc-Ala-ONp.
properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHFNHHZORGDFI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ala-ONp | |
CAS RN |
2483-49-0 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2483-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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